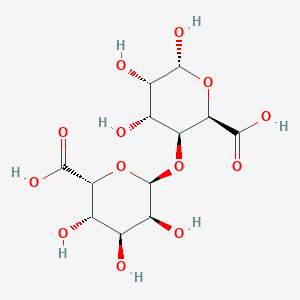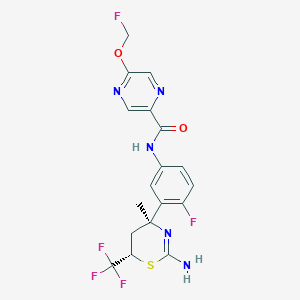![molecular formula C45H55N5O7 B15073596 tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate](/img/structure/B15073596.png)
tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CYM2503 is a positive allosteric modulator of the galanin receptor type 2 (GALR2). It potentiates galanin-induced inositol phosphate 1 (IP1) production in vitro and has shown potential in treating epilepsy by modulating GALR2 .
Chemical Reactions Analysis
CYM2503 undergoes various chemical reactions, including:
Oxidation: CYM2503 can be oxidized under specific conditions, although detailed reagents and conditions are not specified.
Reduction: Reduction reactions can modify the functional groups within CYM2503.
Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of different derivatives
Scientific Research Applications
CYM2503 has several scientific research applications:
Chemistry: Used as a tool compound to study the modulation of GALR2.
Biology: Investigated for its role in modulating galanin receptors and its potential effects on cellular signaling pathways.
Medicine: Explored for its anticonvulsant properties, particularly in the treatment of epilepsy. .
Industry: Utilized in research and development for potential therapeutic applications
Mechanism of Action
CYM2503 acts as a positive allosteric modulator of GALR2. It potentiates the galanin-stimulated IP1 accumulation in cells expressing GALR2. This modulation enhances the receptor’s response to its endogenous ligand, galanin, leading to increased signaling through the inositol phosphate pathway. This mechanism is believed to contribute to its anticonvulsant effects .
Comparison with Similar Compounds
CYM2503 is unique in its selective modulation of GALR2. Similar compounds include:
DF-1012: A neuropeptide inhibitor used in the study of asthma and cough.
GW438014A: A selective antagonist of the neuropeptide Y5 receptor.
SF-22: A neuropeptide Y receptor antagonist with potential anti-inflammatory activity.
HT-2157: A selective, high-affinity competitive antagonist of the galanin-3 receptor .
CYM2503 stands out due to its specific action on GALR2 and its potential therapeutic applications in epilepsy.
Properties
Molecular Formula |
C45H55N5O7 |
|---|---|
Molecular Weight |
777.9 g/mol |
IUPAC Name |
tert-butyl N-[(5S)-5-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C45H55N5O7/c1-28-24-40(51)48-38-26-30(21-22-31(28)38)47-41(52)37(20-12-13-23-46-43(54)57-45(2,3)4)49-42(53)39(25-29-14-6-5-7-15-29)50-44(55)56-27-36-34-18-10-8-16-32(34)33-17-9-11-19-35(33)36/h8-11,16-19,21-22,24,26,29,36-37,39H,5-7,12-15,20,23,25,27H2,1-4H3,(H,46,54)(H,47,52)(H,48,51)(H,49,53)(H,50,55)/t37-,39-/m0/s1 |
InChI Key |
BSFFWLJHCCBOPN-QARUCVQPSA-N |
Isomeric SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)[C@H](CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


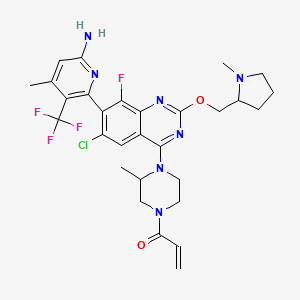
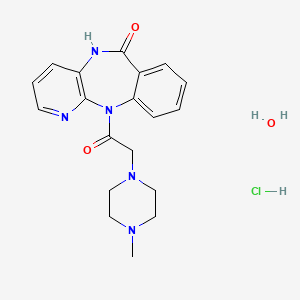
![4-[[1-[[4-Amino-1-(3-naphthalen-1-ylpropylamino)-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-4-oxo-3-[[4-(phosphonomethyl)phenyl]methyl]butanoic acid](/img/structure/B15073522.png)
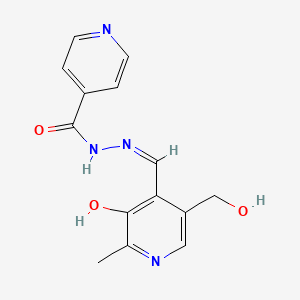
![methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate](/img/structure/B15073531.png)
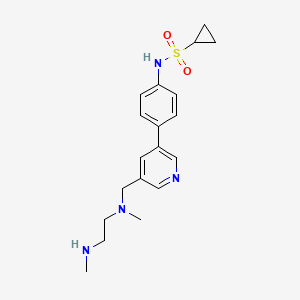

![4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine](/img/structure/B15073559.png)
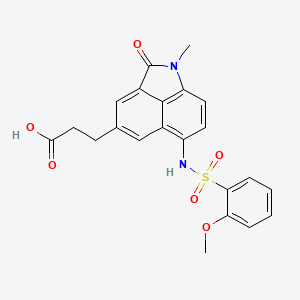
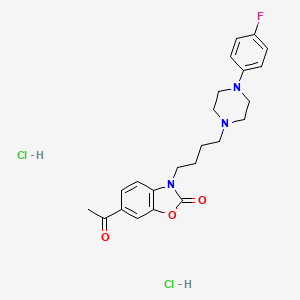
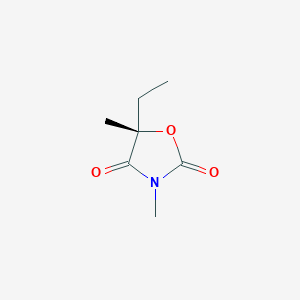
![(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid](/img/structure/B15073573.png)
